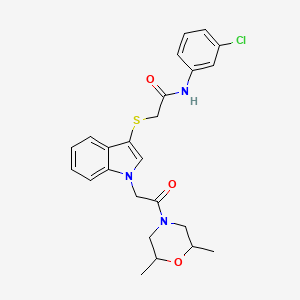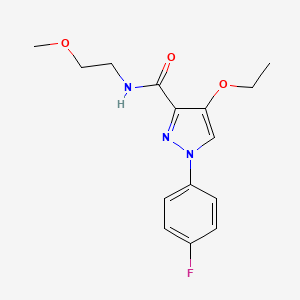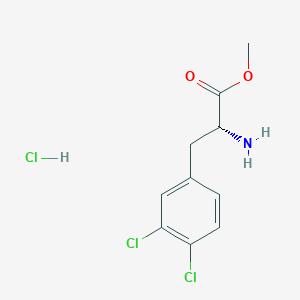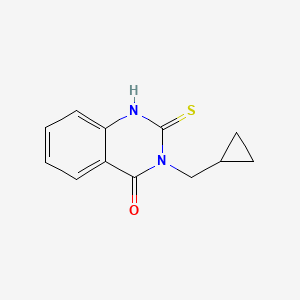
2-(4-chlorophenoxy)-2-methyl-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-2-methyl-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is a useful research compound. Its molecular formula is C21H20ClF3N2O2S and its molecular weight is 456.91. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-2-methyl-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-2-methyl-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metal-Organic Frameworks and Environmental Sensing
Research has shown that thiophene-based metal-organic frameworks (MOFs) demonstrate significant potential in environmental sensing, particularly for detecting environmental contaminants like Hg(II), Cu(II), Cr(VI), and salicylaldehyde. These compounds, constructed using thiophene-functionalized dicarboxylic acid, exhibit high selectivity and sensitivity, making them viable for recyclable detection applications. This innovation represents a leap forward in environmental monitoring and safety protocols, leveraging the compound's unique properties for enhanced detection mechanisms (Zhao et al., 2017).
Anticancer Research
Another significant area of application for related compounds is in anticancer research. Benzimidazoles bearing an oxadiazole nucleus, synthesized under microwave irradiation, have shown notable in vitro anticancer activity. These compounds, particularly those with a 2,4-dichlorophenyl oxadiazol-2-yl moiety, demonstrated significant growth inhibition activity in cancer cell lines, highlighting their potential as lead compounds in anticancer drug development (Rashid et al., 2012).
Antioxidant Properties
The exploration of novel 1,3,4-oxadiazole and imine containing 1H-benzimidazoles for their antioxidant activities has provided insights into their potential therapeutic applications. Compounds synthesized in this study exhibited significant in vitro antioxidant properties, demonstrating their capability to inhibit lipid peroxidation and ethoxyresorufin O-deethylase (EROD) activity in rat liver microsomes. Such findings suggest the utility of these compounds in developing treatments that mitigate oxidative stress-related diseases (Alp et al., 2015).
Aromatase Inhibition
Research on 1-(benzofuran-2-yl)-1-(1H-imidaz-1-yl) alkanes as inhibitors of P450 aromatase (P450Arom) revealed low stereospecificity among enantiomers. These findings are crucial in the context of developing selective aromatase inhibitors, which are essential for treating hormone-sensitive cancers. The study's insights into the low enantioselectivity ratios and reversed stereoselectivity offer a foundation for further refinement of these compounds for therapeutic use (Khodarahmi et al., 1998).
Wirkmechanismus
Mode of Action
The compound might interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions. The trifluoromethyl group could enhance the lipophilicity of the compound, potentially improving its ability to cross cell membranes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. The presence of the trifluoromethyl group could potentially enhance its metabolic stability .
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClF3N2O2S/c1-20(2,29-17-9-7-16(22)8-10-17)18(28)27-12-11-26-19(27)30-13-14-3-5-15(6-4-14)21(23,24)25/h3-10H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFPCUYMRNXGRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN=C1SCC2=CC=C(C=C2)C(F)(F)F)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/no-structure.png)

![6-(1H-pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2558334.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2558340.png)





![N-[5-((Z)-2-{3-[(cyclooctylamino)sulfonyl]-4-methylphenyl}vinyl)-3-methylisoxazol-4-yl]acetamide](/img/structure/B2558350.png)
![Methyl 7-(2,3-dichlorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2558354.png)
